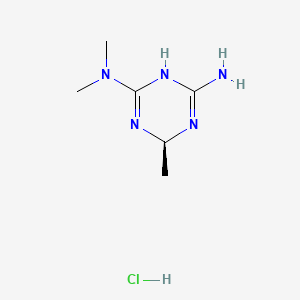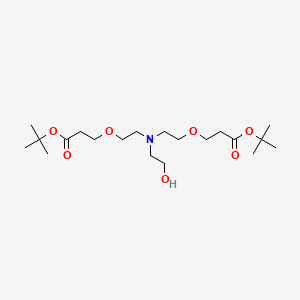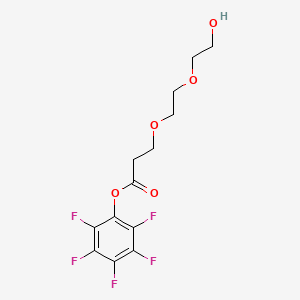
Clorhidrato de Imeglimina
Descripción general
Descripción
El clorhidrato de EMD 387008, también conocido como clorhidrato de imeglimin, es un agente hipoglucémico oral novedoso de primera línea. Se lanzó en Japón para el tratamiento de la diabetes mellitus tipo 2. Este compuesto se dirige a la bioenergética mitocondrial para mejorar la resistencia a la insulina y mejorar la función de las células β .
Aplicaciones Científicas De Investigación
El clorhidrato de EMD 387008 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los efectos de la bioenergética mitocondrial en el metabolismo celular.
Biología: Se utiliza para investigar los mecanismos de la resistencia a la insulina y la función de las células β en la investigación de la diabetes.
Medicina: Se utiliza como agente terapéutico para el tratamiento de la diabetes mellitus tipo 2.
Industria: Se utiliza en el desarrollo de nuevos agentes hipoglucémicos y otros compuestos farmacéuticos
Mecanismo De Acción
El mecanismo de acción del clorhidrato de EMD 387008 implica dirigirse a la bioenergética mitocondrial para mejorar la resistencia a la insulina y mejorar la función de las células β. El compuesto actúa sobre múltiples sistemas de órganos afectados por la patología de la diabetes tipo 2, incluida la gluconeogénesis hepática excesiva, la secreción inadecuada de insulina y la reducción de la captación de glucosa en el músculo esquelético .
Análisis Bioquímico
Biochemical Properties
Imeglimin hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets mitochondrial bioenergetics, leading to improved insulin sensitivity and β-cell function. Imeglimin hydrochloride interacts with enzymes such as complex I and complex III of the mitochondrial respiratory chain, resulting in partial inhibition of complex I and correction of deficient complex III activity . This interaction reduces reactive oxygen species formation and prevents the opening of the mitochondrial permeability transition pore, thereby protecting cells from oxidative stress .
Cellular Effects
Imeglimin hydrochloride has profound effects on various types of cells and cellular processes. It enhances glucose-stimulated insulin secretion and inhibits apoptosis of β-cells in the pancreas by maintaining mitochondrial and endoplasmic reticulum function . Additionally, imeglimin hydrochloride inhibits hepatic glucose production and improves insulin sensitivity in liver and skeletal muscle cells . It also influences cell signaling pathways by enhancing the generation of adenosine triphosphate (ATP) and increasing the ATP/adenosine diphosphate ratio, which improves mitochondrial function .
Molecular Mechanism
The molecular mechanism of imeglimin hydrochloride involves multiple pathways. It amplifies glucose-stimulated insulin secretion and preserves β-cell mass by enhancing mitochondrial function and reducing oxidative stress . Imeglimin hydrochloride also inhibits hepatic gluconeogenesis and improves insulin signaling in liver and skeletal muscle cells . At the molecular level, it interacts with organic cation transporters (OCTs) and multidrug and toxic compound extrusion (MATE) transporters, facilitating its absorption and distribution within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of imeglimin hydrochloride change over time. It is rapidly absorbed and distributed to organs and tissues, with a half-life ranging from 9.03 to 20.2 hours . Imeglimin hydrochloride is excreted unchanged in urine, indicating low metabolism . Long-term studies have shown that imeglimin hydrochloride maintains its efficacy in improving insulin sensitivity and β-cell function without significant degradation .
Dosage Effects in Animal Models
The effects of imeglimin hydrochloride vary with different dosages in animal models. Studies have shown that it dose-dependently inhibits gluconeogenesis in rat hepatocytes and improves insulin signaling in liver and skeletal muscle cells . At higher doses, imeglimin hydrochloride has been observed to reduce glucose production in isolated rat liver cells and slices . No significant toxic or adverse effects have been reported at therapeutic doses .
Metabolic Pathways
Imeglimin hydrochloride is involved in several metabolic pathways. It enhances glucose-stimulated insulin secretion and preserves β-cell mass by improving mitochondrial function . Imeglimin hydrochloride also inhibits hepatic gluconeogenesis and improves insulin signaling in liver and skeletal muscle cells . It interacts with enzymes such as complex I and complex III of the mitochondrial respiratory chain, reducing reactive oxygen species formation and preventing oxidative stress .
Transport and Distribution
Imeglimin hydrochloride is transported and distributed within cells and tissues through active transport mechanisms involving organic cation transporters (OCTs) and multidrug and toxic compound extrusion (MATE) transporters . It is rapidly absorbed and distributed to organs and tissues, with low plasma protein binding, which explains its rapid distribution . Imeglimin hydrochloride is excreted unchanged in urine, indicating low metabolism .
Subcellular Localization
Imeglimin hydrochloride primarily localizes to mitochondria, where it exerts its effects on mitochondrial bioenergetics . It interacts with mitochondrial respiratory chain complexes, reducing reactive oxygen species formation and preventing oxidative stress . This subcellular localization is crucial for its role in enhancing insulin sensitivity and β-cell function .
Métodos De Preparación
Las rutas sintéticas y las condiciones de reacción para el clorhidrato de EMD 387008 implican técnicas complejas de síntesis orgánica. El compuesto pertenece a la clase química de las tetrahidrotriazinas. Los métodos de producción industrial generalmente implican múltiples pasos de síntesis orgánica, purificación y cristalización para lograr la pureza y eficacia deseadas .
Análisis De Reacciones Químicas
El clorhidrato de EMD 387008 se somete a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
El clorhidrato de EMD 387008 es único en comparación con otros compuestos similares debido a su novedoso mecanismo de acción y su capacidad para dirigirse a múltiples componentes de la patología asociada a la diabetes. Compuestos similares incluyen otros agentes hipoglucémicos orales, como la metformina y las sulfonilureas, que tienen diferentes mecanismos de acción y efectos terapéuticos .
Propiedades
IUPAC Name |
(4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLCYMTNMEXKZ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1N=C(NC(=N1)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2650481-44-8 | |
| Record name | Imeglimin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2650481448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMEGLIMIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN7P3P5BYB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












